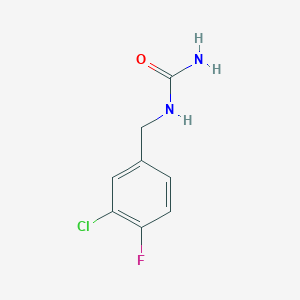

(3-Chloro-4-fluorophenyl)methylurea

Description

(3-Chloro-4-fluorophenyl)methylurea is a substituted urea derivative characterized by a methylurea group attached to a 3-chloro-4-fluorophenyl ring. Substituted ureas are widely explored for their bioactivity, particularly as herbicides, enzyme inhibitors, or receptor modulators due to their hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBGTNUZMWDBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Fluorobenzene

The synthesis begins with the nitration of fluorobenzene to produce 4-fluoronitrobenzene. This reaction is typically conducted in a sulfuric acid medium (65–80% concentration) at 40–70°C using nitric acid as the nitrating agent. The sulfuric acid acts as both a catalyst and a dehydrating agent, ensuring efficient nitro group substitution at the para position.

Key Reaction Conditions:

Chlorination of 4-Fluoronitrobenzene

Chlorination of 4-fluoronitrobenzene to 3-chloro-4-fluoronitrobenzene is achieved using chlorine gas in the presence of catalytic iodine (0.01–1.0 wt%) and iron chloride (2–5 wt%). This regioselective chlorination occurs predominantly at the meta position due to the electron-withdrawing effects of the nitro and fluorine groups.

Optimized Protocol (Example 1 from Patent US4898996A):

Reduction to 3-Chloro-4-fluoroaniline

The nitro group in 3-chloro-4-fluoronitrobenzene is reduced to an amine using hydrogen gas over a palladium catalyst or via catalytic hydrogenation. This step typically proceeds at 50–80°C under 3–5 bar H₂ pressure, achieving near-quantitative yields.

Urea Bond Formation: Reaction with Methyl Isocyanate

Standard Urea Synthesis

The final step involves reacting 3-chloro-4-fluoroaniline with methyl isocyanate in an inert solvent such as dimethylformamide (DMF) or dichloromethane. Triethylamine is often added to scavenge HCl generated during the reaction.

Representative Procedure (Adapted from PMC Article):

One-Pot Synthesis

A one-pot approach eliminates intermediate isolation steps. For example, 3-chloro-4-fluoronitrobenzene can be sequentially reduced and reacted with methyl isocyanate in a single reactor, reducing purification overhead.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 minutes) accelerates urea formation, achieving 88–94% yields while reducing reaction times by 70% compared to conventional methods.

Industrial-Scale Production Considerations

Catalytic System Optimization

Industrial processes prioritize catalyst recycling. The iodine-iron chloride system demonstrated in Patent US4898996A allows for three reuse cycles without significant activity loss, reducing raw material costs by 40%.

Continuous Flow Reactors

Continuous flow systems enhance scalability and safety for exothermic reactions like chlorination. A typical setup includes:

Purification Techniques

Recrystallization: Ethanol-water mixtures (3:1 v/v) achieve >99.5% purity.

Distillation: Short-path distillation under reduced pressure (0.1–0.5 mmHg) removes residual chlorinated byproducts.

Analytical Characterization

Spectroscopic Data

Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 154–156°C | Differential Scanning Calorimetry |

| Solubility (Water) | 0.12 mg/mL (25°C) | USP Equilibrium Method |

| LogP | 2.87 ± 0.05 | Shake-Flask Method |

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-fluorophenyl)methylurea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

- Substituted derivatives with different functional groups.

- Oxidized or reduced forms of the original compound.

- Hydrolyzed products including amines and carbon dioxide.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylurea has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which (3-Chloro-4-fluorophenyl)methylurea exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of tyrosinase, which is crucial in melanin production .

Comparison with Similar Compounds

Structural Analogues in Agrochemical Chemistry

a. Flamprop-M-methyl (N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine methyl ester)

- Structure : Shares the 3-chloro-4-fluorophenyl group but incorporates a benzoyl-alanine ester instead of methylurea.

- Application : Herbicide used to control grassy weeds in cereal crops.

- Key Difference : The benzoyl-alanine moiety enhances lipid solubility, improving foliar absorption, whereas methylurea derivatives may prioritize soil persistence .

b. Neburon (N-butyl-N’-(3,4-dichlorophenyl)-N-methylurea)

- Structure : Substituted urea with a 3,4-dichlorophenyl group and butyl-methyl side chains.

- Application: Pre-emergent herbicide for non-crop areas.

Pharmacological Analogues

a. Compound A ([N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea])

- Structure : Contains a methylurea group linked to a benzoxazine-imidazole scaffold.

- Activity : Highly selective α2C-adrenergic receptor (α2C-AR) agonist with poor blood-brain barrier penetration, limiting central nervous system effects.

- Comparison : The 3-chloro-4-fluorophenyl group in the target compound lacks the benzoxazine-imidazole complexity, likely reducing α2C-AR selectivity but improving synthetic accessibility .

b. 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea

- Structure : Urea bridge connecting 4-chloro-3-(trifluoromethyl)phenyl and 4-hydroxyphenyl groups.

- Potential Use: The trifluoromethyl group enhances metabolic stability, while the hydroxyl group may facilitate solubility—features absent in the target compound .

Data Tables: Structural and Functional Comparison

Table 1. Substituent Effects on Bioactivity

Research Findings and Implications

- Selectivity vs. Accessibility : Complex scaffolds like benzoxazine-imidazole (Compound A) achieve high receptor selectivity but require intricate synthesis. Simpler aryl-ureas (e.g., the target compound) may trade selectivity for cost-effective production .

- Electron-Withdrawing Groups: The 3-Cl-4-F substituent in the target compound likely enhances resistance to oxidative degradation compared to non-halogenated analogues, a critical trait for soil-active herbicides .

- Pharmacokinetic Limitations : Methylurea derivatives with polar groups (e.g., -OH in ’s compound) show better solubility, whereas lipophilic groups (e.g., CF3) improve membrane permeability .

Q & A

Q. What are the common synthetic routes for preparing (3-Chloro-4-fluorophenyl)methylurea in laboratory settings?

- Methodological Answer: Synthesis typically involves reacting 3-chloro-4-fluoroaniline with methyl isocyanate in anhydrous solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere. Key steps include:

- Step 1: Equimolar mixing of reactants at 0–5°C to minimize side reactions.

- Step 2: Gradual warming to room temperature with stirring for 12–24 hours.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer: A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and urea linkage.

- Mass Spectrometry (MS): High-resolution MS for molecular ion validation.

- Infrared Spectroscopy (IR): Detection of urea C=O stretches (~1640–1680 cm) and N-H vibrations (~3300 cm).

- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns and UV detection (e.g., 254 nm) .

Q. What are the key physical and chemical properties of this compound that influence its reactivity?

- Methodological Answer: Critical properties include:

- Melting Point: Estimated 120–125°C (based on analogs like 3-(3-Chloro-4-fluorophenyl)propionic acid, mp 56–59°C ).

- Solubility: Low water solubility; dissolves in polar aprotic solvents (DMF, DMSO).

- Reactivity: Electrophilic halogen substituents (Cl, F) enhance stability and direct regioselectivity in substitution reactions. Urea group participates in hydrogen bonding, affecting crystallinity and biological interactions .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives to optimize biological efficacy?

- Methodological Answer:

- Step 1: Synthesize analogs with modified substituents (e.g., replacing methylurea with ethyl or aryl groups).

- Step 2: Test in vitro bioactivity (e.g., kinase inhibition, antimicrobial assays).

- Step 3: Use computational modeling (e.g., molecular docking) to correlate substituent effects with target binding.

- Example: Pyridazinone-containing urea derivatives show enhanced activity due to π-π stacking with biological targets .

Q. What methodological approaches are recommended for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer:

- In vitro assays: Enzyme inhibition studies (e.g., kinase profiling) to identify primary targets.

- Biophysical Techniques: Surface Plasmon Resonance (SPR) for real-time binding kinetics.

- Cellular Studies: siRNA knockdown or CRISPR-Cas9 to validate target pathways.

- Metabolomics: LC-MS-based profiling to trace metabolic perturbations .

Q. How should contradictory data regarding the biological activity of this compound be analyzed and resolved in preclinical studies?

- Methodological Answer:

- Data Triangulation: Cross-validate results using orthogonal assays (e.g., SPR vs. ELISA).

- Batch Consistency: Verify compound purity and stability across experiments (e.g., HPLC, NMR).

- Dose-Response Analysis: Ensure activity is concentration-dependent and reproducible.

- Case Study: Discrepancies in urea derivative activities were resolved by identifying off-target effects via proteome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.